5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
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Overview
Description
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system containing both pyrrole and pyridine rings. The presence of a bromine atom and a sulfonyl chloride group in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride typically involves the bromination of pyrrolopyridine derivatives followed by the introduction of the sulfonyl chloride group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The sulfonyl chloride group can be introduced using chlorosulfonic acid or thionyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Sulfonylation: Chlorosulfonic acid or thionyl chloride under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as sulfonamides, sulfonates, and other functionalized compounds can be formed.
Scientific Research Applications
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the development of inhibitors that target specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfonyl chloride group but shares the brominated pyrrolopyridine core.
5-Bromo-7-azaindole: Another brominated heterocycle with similar structural features.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness
The presence of both the bromine atom and the sulfonyl chloride group in 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride makes it unique compared to other similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
2758005-48-8 |
---|---|
Molecular Formula |
C7H6BrClN2O2S |
Molecular Weight |
297.6 |
Purity |
95 |
Origin of Product |
United States |
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